{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine
Description
Properties
Molecular Formula |
C14H18FN3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H18FN3/c15-8-11-18-10-7-14(17-18)12-16-9-6-13-4-2-1-3-5-13/h1-5,7,10,16H,6,8-9,11-12H2 |
InChI Key |
BGZZMZXMWMDGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies for Pyrazole Core Formation
The pyrazole ring serves as the structural backbone of the compound. A widely adopted method involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, 2,4-pentanedione reacts with O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C to yield 3,5-dimethyl-1-substituted pyrazoles . Adjusting the amine component to 2-fluoroethylhydrazine enables direct incorporation of the fluoroethyl group during ring closure . Key parameters include:
Microwave-assisted synthesis reduces reaction times by 30% while improving yields . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Fluoroethyl Group Introduction Techniques
Incorporating the fluoroethyl moiety can occur during pyrazole formation or via post-synthetic modification. Direct synthesis using 2-fluoroethylamine in cyclocondensation reactions avoids multi-step functionalization. Alternatively, nucleophilic fluorination of hydroxyethyl or tosylethyl intermediates using KF or tetrabutylammonium fluoride (TBAF) in acetonitrile achieves 68–72% substitution efficiency. Comparative data:
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Direct cyclocondensation | 2-Fluoroethylhydrazine | 80°C | 52% | 98% |
| Post-synthetic fluorination | Tosylethyl intermediate + TBAF | 60°C | 68% | 90% |
Direct methods minimize byproducts, whereas fluorination strategies offer flexibility for late-stage modifications .
Coupling Reactions with 2-Phenylethylamine
The final step involves conjugating the pyrazole-fluorethyl intermediate with 2-phenylethylamine. Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 efficiently links the amine to the pyrazole’s methyl group . Alternatively, Mitsunobu conditions (DIAD, PPh3) facilitate coupling between alcohol precursors and 2-phenylethylamine with 75–80% efficiency.
| Coupling Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Reductive amination | NaBH3CN, MeOH, pH 5.5 | Methanol | 65% |
| Mitsunobu reaction | DIAD, PPh3 | THF | 78% |
Mitsunobu reactions outperform reductive amination in sterically hindered systems but require rigorous anhydrous conditions .
Optimization of Reaction Conditions
Solvent selection critically impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) enhance pyrazole ring closure rates, while methanol improves reductive amination yields . Temperature modulation (e.g., microwave irradiation at 100°C vs. conventional heating at 85°C) reduces pyrazole synthesis time from 2 hours to 45 minutes .
Catalytic additives like p-toluenesulfonic acid (pTSA) accelerate cyclocondensation by 20%, whereas molecular sieves in Mitsunobu reactions prevent side reactions .
Comparative Analysis of Synthetic Routes
Three primary routes emerge:
-
Integrated Approach : Single-pot synthesis from 2,4-pentanedione, 2-fluoroethylhydrazine, and 2-phenylethylamine.
-
Stepwise Modular Synthesis : Sequential pyrazole formation, fluorination, and coupling.
-
Late-Stage Functionalization : Post-coupling fluorination.
-
Advantages : Avoids sensitive fluoroethyl intermediates.
-
Yield : 35% (lower due to side reactions).
-
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Alkyl Chains
butyl{[1-(2-Fluoroethyl)-1H-Pyrazol-3-yl]Methyl}Amine
- Structure : Differs by replacing the 2-phenylethyl group with a butyl chain.
- Molecular Formula : C₁₀H₁₉ClFN₃.
- Molecular Weight : 235.73 g/mol.
- The butyl chain increases lipophilicity (logP) but may reduce solubility .
(4-Fluorobenzyl){[1-(2-Fluoroethyl)-1H-Pyrazol-3-yl]Methyl}Amine
- Structure : Substitutes 2-phenylethyl with a 4-fluorobenzyl group.
- Molecular Formula : C₁₃H₁₆ClF₂N₃.
- Molecular Weight : 287.73 g/mol.
- The phenylethyl group in the target compound offers greater conformational flexibility .
Analogues with Modified Pyrazole Substituents
{[1-(Difluoromethyl)-1H-Pyrazol-3-yl]Methyl}(Methyl)Amine
- Structure : Replaces 2-fluoroethyl with a difluoromethyl group.
- Molecular Formula : C₆H₉F₂N₃.
- Molecular Weight: Not explicitly stated, but estimated ~161.1 g/mol.
- Key Differences: The difluoromethyl group increases electronegativity and metabolic stability compared to the 2-fluoroethyl group.
1-[(2-Chloro-4-Fluorophenyl)Methyl]-1H-Pyrazol-3-Amine
- Structure : Features a 2-chloro-4-fluorophenyl substitution.
- Molecular Formula : C₁₀H₉ClFN₃.
- Molecular Weight : 225.65 g/mol.
- GPCR modulation) .
Compounds with Heterocyclic Variations
Pyraclostrobin (Fungicide)
- Structure : Contains a pyrazole linked to a chlorophenyl group and an oxymethylphenyl carbamate.
- Molecular Formula : C₁₆H₁₄ClN₃O₃.
- Molecular Weight : 315.75 g/mol.
- Key Differences : The carbamate group and chlorophenyl substitution confer fungicidal activity, highlighting how pyrazole derivatives can be tailored for diverse applications (e.g., agrochemicals vs. CNS-targeting amines) .
Discussion of Substituent Effects
- Fluorine Incorporation : Fluorine atoms (e.g., in 2-fluoroethyl or difluoromethyl groups) enhance metabolic stability and electronegativity, improving bioavailability and target engagement .
- Aromatic vs.
- Halogenated Aromatics : Chloro- or fluorophenyl substitutions (e.g., in and ) improve binding to hydrophobic pockets but may introduce toxicity risks .
Biological Activity
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazole ring, a fluoroethyl group, and a phenylethylamine moiety. The incorporation of the fluoroethyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.31 g/mol. The structural characteristics contribute to its potential pharmacological properties, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.31 g/mol |
| Chemical Structure | Pyrazole ring with fluoroethyl and phenylethylamine moieties |
Mechanisms of Biological Activity
The biological activity of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is primarily predicted through structure-activity relationship (SAR) studies. Compounds with similar structures often exhibit various biological effects, including:
- Antidepressant Activity : The phenylethylamine component is known for its stimulant properties, which may contribute to mood enhancement.
- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Recent studies have explored the activity of related pyrazole derivatives, providing insights into the potential efficacy of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine :
- Inhibition of p38 MAP Kinase : A class of pyrazole derivatives has been identified as selective inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. The structural optimization based on crystallographic data has led to compounds with improved potency and bioavailability .
- Antidepressant Effects : Similar compounds have been shown to possess antidepressant-like activity in animal models, indicating that the structural features of the pyrazole ring and substituents can significantly influence pharmacological outcomes.
Comparative Analysis with Related Compounds
To better understand the unique aspects of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine , a comparison with other relevant compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine | Pyrazole ring, fluorinated ethyl | Potential antidepressant, anticancer |
| 3-(4-methoxyphenyl)-5-methylpyrazole | Pyrazole ring with methoxy substitution | Antidepressant |
| 1-(2-fluorophenyl)-2-(4-methoxyphenyl)ethanamine | Fluorinated phenylethyl amine | Stimulant effects |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in modulating effects.
Q & A
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Methodological Answer : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000/ammonium sulfate) at 20°C. Use microseeding to improve crystal size. Collect high-resolution data (≤1.0 Å) with synchrotron radiation and refine structures using SHELXL (rigid-body refinement followed by anisotropic displacement parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
